molecular formula C9H16N2O3 B184145 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 72547-44-5

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B184145
CAS RN: 72547-44-5
M. Wt: 200.23 g/mol
InChI Key: NZTQZEIZMMJXFG-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is a chemical compound. It is used as a laboratory chemical . It is also known as 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid .


Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid involves several steps. One method involves the reaction of 4-(Chloromethyl)benzoic acid, N-methyl piperazine, a solvent, and an acid binding agent . Another method involves the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid from 1-Methylpiperazine and 4-Formylbenzoic acid .


Molecular Structure Analysis

The molecular formula of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is C9H18N2O2 . The InChI code is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is 158.198 Da . It is a white solid . It is soluble in water .

Scientific Research Applications

Anti-Inflammatory Application

  • Summary of the Application: The compound, referred to as LQFM182, has been investigated for its potential anti-nociceptive (pain-relieving) and anti-inflammatory effects .
  • Methods of Application or Experimental Procedures: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
  • Results or Outcomes: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Pharmaceutical Intermediate

  • Summary of the Application: “4-(4-Methyl-1-piperazinylmethyl)benzoic acid” is used as an intermediate in the synthesis of pharmaceuticals .
  • Results or Outcomes: The outcome of using this compound as an intermediate would be the successful synthesis of the target pharmaceutical compound .

Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives, which could potentially include “4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid”, have been found to possess various biological activities .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro for a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Results or Outcomes: The outcomes of these studies have shown that indole derivatives can have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Use as a Pharmaceutical Intermediate

  • Summary of the Application: The compound “4-(4-Methyl-1-piperazinylmethyl)benzoic acid” is used as an intermediate in the synthesis of pharmaceuticals .
  • Results or Outcomes: The outcome of using this compound as an intermediate would be the successful synthesis of the target pharmaceutical compound .

Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives, which could potentially include “4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid”, have been found to possess various biological activities .
  • Methods of Application or Experimental Procedures: These compounds are typically tested in vitro for a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Results or Outcomes: The outcomes of these studies have shown that indole derivatives can have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Safety And Hazards

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQZEIZMMJXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353392
Record name 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid

CAS RN

72547-44-5
Record name 4-Methyl-γ-oxo-1-piperazinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72547-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72547-44-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Milanos, R Brox, T Frank, G Poklukar… - Journal of Medicinal …, 2016 - ACS Publications
In this work we report a design, synthesis, and detailed functional characterization of unique strongly biased allosteric agonists of CXCR3 that contain tetrahydroisoquinoline …
Number of citations: 21 pubs.acs.org
L Milanos - 2016 - search.proquest.com
Chemokines are crucial for the physiological function of immune system and importantly any dysfunction of this process can result to multiple diseases. CXCR3 receptor is expressed …
Number of citations: 4 search.proquest.com

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